3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid
Overview
Description
The compound “3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid” is a complex organic molecule. It contains a quinoline moiety, which is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using a wide range of protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . Yalgin and co-workers reported the synthesis of 2-methylquinoline .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Quinoline derivatives, such as 3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid, are essential scaffolds in medicinal chemistry. They are often used as building blocks for the synthesis of compounds with potential biological and pharmaceutical activities . The versatility of the quinoline ring allows for the creation of diverse molecules that can interact with various biological targets.
Synthesis of Biologically Active Compounds
Recent advances in synthetic organic chemistry have highlighted the importance of quinoline and its analogues in the synthesis of biologically active compounds . The compound can be utilized to create new molecules that may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Photocatalytic Applications
Quinoline derivatives are also significant in photocatalytic applications. An unconventional photocatalytic approach to the synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been reported . This method, which could potentially be applied to our compound of interest, offers a greener alternative to conventional synthesis with high yield and no undesirable by-products.
Environmental Impact Reduction
In the context of green chemistry, the compound’s synthesis and functionalization methods are being explored to reduce environmental impact. The focus is on developing protocols that minimize the use of hazardous reagents and promote safer, more sustainable practices .
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is expected that future research will continue to focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
properties
IUPAC Name |
3-oxo-3-phenylmethoxy-2-(quinolin-4-ylmethyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(23)17(20(24)25-13-14-6-2-1-3-7-14)12-15-10-11-21-18-9-5-4-8-16(15)18/h1-11,17H,12-13H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBHRHQCEKNERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=NC3=CC=CC=C23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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